(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Overview
Description
“(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid” is a chemical compound. It is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular formula of this compound is C9H15NO4 . The InChI Key is DSKCOVBHIFAJRI-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)NC1(CC1)C(O)=O .Physical and Chemical Properties Analysis
The molecular weight of this compound is 201.22 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those structurally similar to the specified compound, have been studied for their role as biocatalyst inhibitors. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are significant, especially considering these acids' potential production through fermentation. Understanding these mechanisms is crucial for engineering more robust microbial strains for industrial applications (Jarboe et al., 2013).
Biological Activities of Carboxylic Acids
Research into natural carboxylic acids and their derivatives, including cyclobutane-based compounds, has shown these substances possess diverse biological activities. These activities range from antioxidant and antimicrobial effects to cytotoxic properties against cancer cells. Such findings underscore the potential of carboxylic acids in developing new therapeutic agents and understanding their mechanism of action in various biological contexts (Godlewska-Żyłkiewicz et al., 2020).
Cyclobutane Derivatives in Natural Products
The study of cyclobutane-containing natural products, including their structural diversity, sources, bioactivities, and synthetic methods, is a vibrant area of research. These compounds, characterized by their cyclobutane cores, show a wide range of biological effects and present interesting challenges and opportunities for synthetic chemistry. This research area contributes to the discovery of novel compounds with potential applications in drug development and other fields (Yang et al., 2022).
Amino Acid Functionalization of Quantum Dots
The functionalization of carbon-based quantum dots with amino acids, which may share functional similarities with the target compound, is explored for enhancing their electronic and optical properties. Such modifications improve solubility, sustainability, and biocompatibility, making these functionalized quantum dots promising for a range of applications, including optoelectronic devices and biosensors. This research demonstrates the versatility of amino acid modifications in tailoring the properties of quantum dots for specific applications (Ravi et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAFJQIPKPNFJ-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951173-22-1 | |
Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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